molecular formula C20H20O7P2 B1667480 (1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid

(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid

Cat. No.: B1667480
M. Wt: 434.3 g/mol
InChI Key: YXQQNSYZOQHKHD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

BPH-608 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

BPH-608 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

BPH-608 is part of a class of compounds known as bisphosphonates, which are characterized by the presence of two phosphonic acid groups. Similar compounds include:

Compared to these compounds, BPH-608 is unique in its specific molecular structure and its particular interactions with target enzymes .

Properties

Molecular Formula

C20H20O7P2

Molecular Weight

434.3 g/mol

IUPAC Name

[1-hydroxy-2-[3-(3-phenylphenyl)phenyl]-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-6-4-9-17(12-15)19-11-5-10-18(13-19)16-7-2-1-3-8-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27)

InChI Key

YXQQNSYZOQHKHD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPH-608;  BPH 608;  BPH608.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 2
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 3
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 4
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 5
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 6
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid

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